molecular formula C18H27NO B2419327 2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol CAS No. 99648-62-1

2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol

Cat. No.: B2419327
CAS No.: 99648-62-1
M. Wt: 273.42
InChI Key: WOBWPNVQJOHAFG-UHFFFAOYSA-N
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Description

2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoquinoline core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of benzyl and methyl groups through alkylation reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: Using catalysts to facilitate hydrogenation reactions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents like NaBH4.

    Substitution: Nucleophilic substitution reactions at the benzyl position using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4

    Reducing Agents: NaBH4, LiAlH4

    Alkylating Agents: Alkyl halides, benzyl halides

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in inflammatory processes, resulting in reduced inflammation.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

Uniqueness

2-benzyl-5,8a-dimethyl-decahydroisoquinolin-6-ol is unique due to its specific structural features, including the presence of a benzyl group and multiple methyl groups, which contribute to its distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-benzyl-5,8a-dimethyl-1,3,4,4a,5,6,7,8-octahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-14-16-9-11-19(12-15-6-4-3-5-7-15)13-18(16,2)10-8-17(14)20/h3-7,14,16-17,20H,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWPNVQJOHAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCN(CC2(CCC1O)C)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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